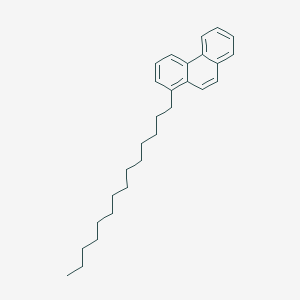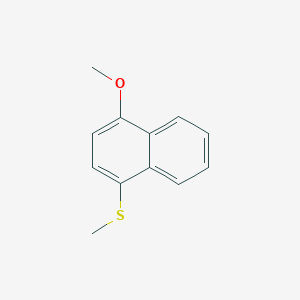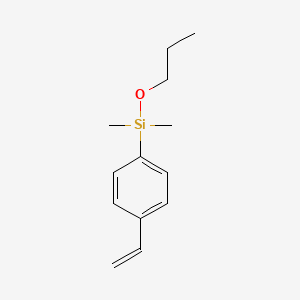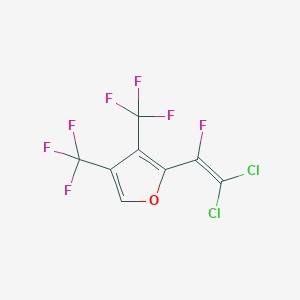
1,1-Dibromo-2-chloro-2-methoxyethene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dibromo-2-chloro-2-methoxyethene is a chemical compound with the molecular formula C₃H₃Br₂ClO It is characterized by the presence of bromine, chlorine, and methoxy groups attached to an ethene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dibromo-2-chloro-2-methoxyethene typically involves the halogenation of methoxyethene derivatives. One common method is the bromination of 2-chloro-2-methoxyethene using bromine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the ethene backbone.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions
1,1-Dibromo-2-chloro-2-methoxyethene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction Reactions: Reduction can lead to the removal of halogen atoms, resulting in simpler hydrocarbons.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. Reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Substitution: Formation of various substituted ethene derivatives.
Oxidation: Production of epoxides, aldehydes, or carboxylic acids.
Reduction: Generation of simpler hydrocarbons or partially dehalogenated products.
科学的研究の応用
1,1-Dibromo-2-chloro-2-methoxyethene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,1-Dibromo-2-chloro-2-methoxyethene involves its interaction with molecular targets through its halogen and methoxy groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, resulting in various biological and chemical effects. The pathways involved may include halogen bonding, hydrogen bonding, and van der Waals interactions.
類似化合物との比較
Similar Compounds
- 1,1-Dibromo-2-chloroethene
- 1,1-Dibromo-2-methoxyethene
- 1,1-Dichloro-2-methoxyethene
Uniqueness
1,1-Dibromo-2-chloro-2-methoxyethene is unique due to the presence of both bromine and chlorine atoms along with a methoxy group on the ethene backbone. This combination of substituents imparts distinct chemical reactivity and properties compared to similar compounds, making it valuable for specific applications in research and industry.
特性
CAS番号 |
101537-21-7 |
|---|---|
分子式 |
C3H3Br2ClO |
分子量 |
250.31 g/mol |
IUPAC名 |
1,1-dibromo-2-chloro-2-methoxyethene |
InChI |
InChI=1S/C3H3Br2ClO/c1-7-3(6)2(4)5/h1H3 |
InChIキー |
IENVVJUCNTWMPY-UHFFFAOYSA-N |
正規SMILES |
COC(=C(Br)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,5-Bis{4-[2-(ethenyloxy)ethoxy]phenyl}penta-1,4-dien-3-one](/img/structure/B14338752.png)
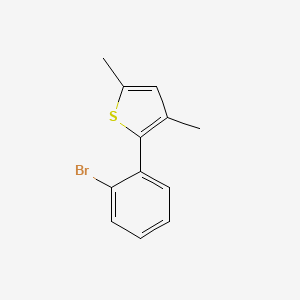
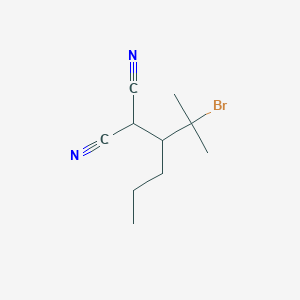
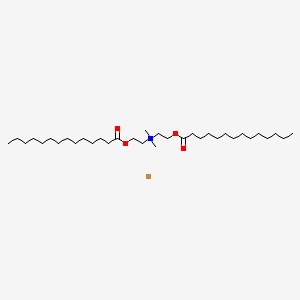
![Methyl 4-[(1E)-3-(ethoxymethyl)-3-methyltriaz-1-en-1-yl]benzoate](/img/structure/B14338771.png)
![4-([1,1'-Biphenyl]-4-yl)-N,N-dimethylbut-3-en-1-amine](/img/structure/B14338784.png)


